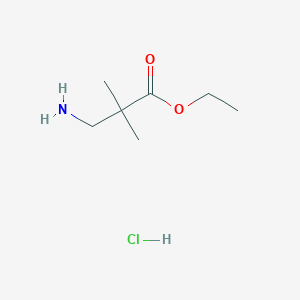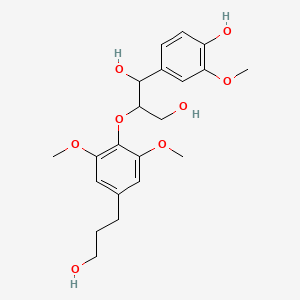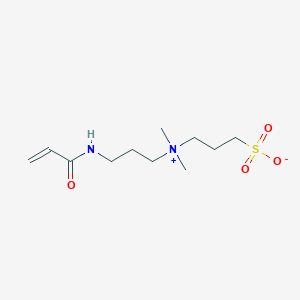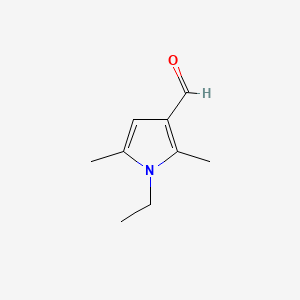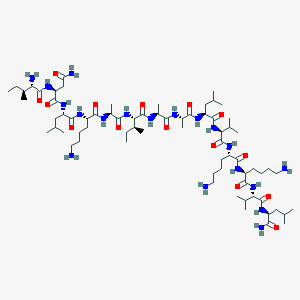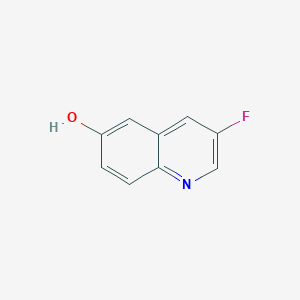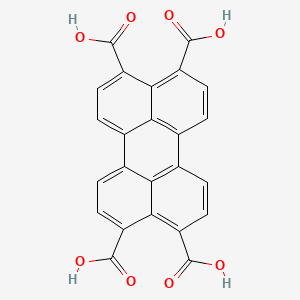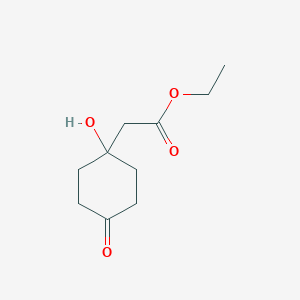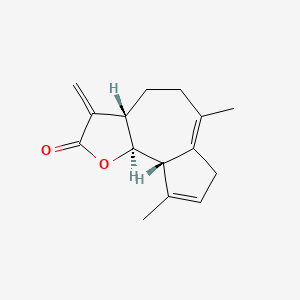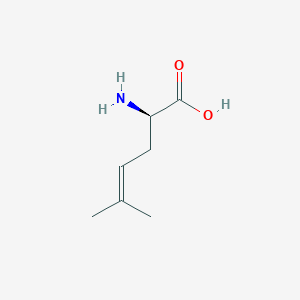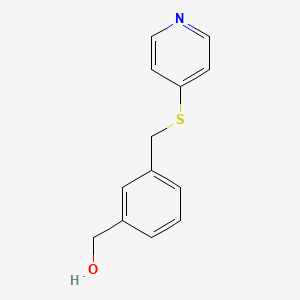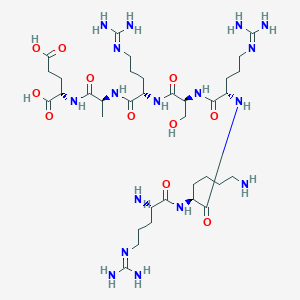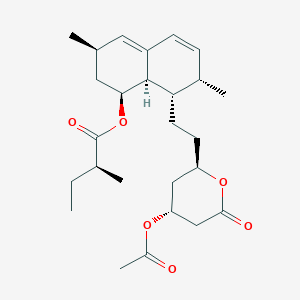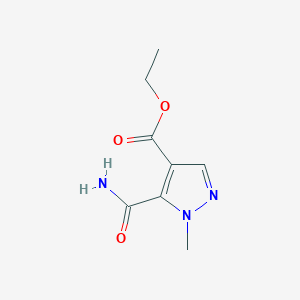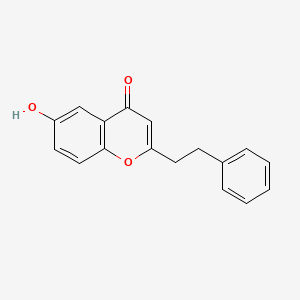
6-Hydroxy-2-(2-phenylethyl)chromone
Vue d'ensemble
Description
6-Hydroxy-2-(2-phenylethyl)chromone is a naturally occurring compound found in agarwood, a resinous heartwood from the Aquilaria species. This compound is known for its distinctive fragrance and has been used in traditional medicines for its various therapeutic properties . It possesses a molecular formula of C17H14O3 and a molecular weight of 266.29 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Hydroxy-2-(2-phenylethyl)chromone can be synthesized through various chemical reactions involving chromone derivatives. One common method involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form a chalcone intermediate, which is then cyclized to form the chromone structure .
Industrial Production Methods
Industrial production of this compound often involves the extraction from agarwood using solvents like methanol. The extracted compounds are then purified using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-2-(2-phenylethyl)chromone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydrochromones.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the chromone ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochromones.
Substitution: Halogenated chromones and other substituted derivatives.
Applications De Recherche Scientifique
6-Hydroxy-2-(2-phenylethyl)chromone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various chromone derivatives.
Biology: Studies have shown its potential as an antioxidant and anti-inflammatory agent.
Industry: It is used in the fragrance industry due to its distinctive aroma.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-2-(2-phenylethyl)chromone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Neuroprotective Effects: It protects neurons from damage by inhibiting pathways involved in neurotoxicity.
Anti-inflammatory Activity: It modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparaison Avec Des Composés Similaires
6-Hydroxy-2-(2-phenylethyl)chromone can be compared with other similar compounds such as:
6,7-Dihydroxy-2-(2-phenylethyl)chromone: This compound has additional hydroxyl groups, enhancing its antioxidant properties.
6,8-Dihydroxy-2-(2-phenylethyl)chromone: Similar to the previous compound but with hydroxyl groups at different positions, affecting its biological activity.
2-(2-Phenylethyl)chromone: Lacks the hydroxyl group at the 6-position, resulting in different chemical and biological properties.
Propriétés
IUPAC Name |
6-hydroxy-2-(2-phenylethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c18-13-7-9-17-15(10-13)16(19)11-14(20-17)8-6-12-4-2-1-3-5-12/h1-5,7,9-11,18H,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYUDFMVCDXKBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C=CC(=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346092 | |
| Record name | 6-Hydroxy-2-(2-phenylethyl) chromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84294-90-6 | |
| Record name | 6-Hydroxy-2-(2-phenylethyl) chromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


